molecular formula C15H11ClF2O B1327621 3'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone CAS No. 898767-29-8

3'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone

Cat. No.: B1327621
CAS No.: 898767-29-8
M. Wt: 280.69 g/mol
InChI Key: OJVZMNXHPGDDJV-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

3'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone belongs to the class of halogenated aromatic ketones, characterized by the presence of a central ketone functional group flanked by two aromatic ring systems bearing halogen substituents. The International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(3-chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one, which systematically describes the positioning of functional groups and substituents throughout the molecular structure. The molecular formula C₁₅H₁₁ClF₂O indicates the presence of fifteen carbon atoms, eleven hydrogen atoms, one chlorine atom, two fluorine atoms, and one oxygen atom, resulting in a molecular weight of 280.69 grams per mole. The compound is officially registered under Chemical Abstracts Service number 898767-29-8 and carries the PubChem Compound Identifier 24726144, providing standardized reference points for scientific literature and database searches.

The structural classification places this molecule within the broader category of propiophenone derivatives, which are characterized by a three-carbon chain connecting a ketone group to an aromatic ring system. The specific halogenation pattern distinguishes this compound from other members of the propiophenone family through the presence of chlorine at the 3' position and fluorine at the 4' position of one aromatic ring, combined with fluorine at the 3 position of the second aromatic ring. The Simplified Molecular Input Line Entry System representation, expressed as C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=C(C=C2)F)Cl, provides a linear notation that captures the complete connectivity and stereochemistry of the molecule. This systematic approach to nomenclature ensures precise identification and communication within the scientific community, particularly important given the existence of multiple positional isomers with similar molecular formulas but different substitution patterns.

Historical Context in Halogenated Ketone Chemistry

The development of halogenated ketone chemistry traces its origins to fundamental discoveries in organic halogenation reactions, with significant contributions from pioneering chemists who established the theoretical and practical foundations for modern synthetic methodologies. The historical significance of ketone halogenation can be traced to early work on alpha-halogenation reactions, where researchers discovered that the position adjacent to the carbonyl group in ketones exhibits enhanced reactivity toward halogenating agents due to the electron-withdrawing nature of the carbonyl functionality. These early investigations revealed that halogenation of ketones could proceed under both acidic and basic conditions, with each pathway offering distinct selectivity patterns and mechanistic pathways.

The haloform reaction, one of the oldest organic reactions known to chemistry, was first documented in 1822 when Georges-Simon Serullas reported the formation of iodoform from the reaction of potassium metal with iodine in ethanol and water. This discovery was subsequently expanded by Justus von Liebig in 1832, who reported the reaction of chloral with calcium hydroxide to form chloroform and calcium formate. The reaction was later rediscovered and systematized by Adolf Lieben in 1870, leading to the development of the Lieben iodoform reaction as a diagnostic test for methyl ketones. These historical developments established the fundamental understanding of how halogen atoms could be incorporated into ketone structures through controlled chemical transformations.

The evolution of halogenated ketone synthesis has been significantly influenced by the development of the Friedel-Crafts acylation reaction, first described by Charles Friedel and James Crafts in 1877. This reaction provided a systematic approach for constructing aromatic ketones, including halogenated variants, through the reaction of acyl chlorides with aromatic compounds in the presence of Lewis acid catalysts such as aluminum chloride. The application of Friedel-Crafts methodology to halogenated systems opened new synthetic pathways for accessing complex aromatic ketones with precisely positioned halogen substituents. Modern synthetic approaches to halogenated ketones have benefited from advances in selective halogenation methods, including the use of N-halosuccinimides and various ionic liquid-based reaction media that enhance both reaction efficiency and environmental compatibility.

Position in Propiophenone Derivative Family

This compound occupies a distinctive position within the extensive family of propiophenone derivatives, representing a sophisticated example of multi-halogenated aromatic ketone chemistry. The propiophenone derivative family encompasses a broad range of compounds characterized by the presence of a three-carbon chain linking a ketone functionality to an aromatic ring system, with various substitution patterns providing diverse chemical and biological properties. Within this family, halogenated propiophenones constitute an important subclass, where the strategic placement of halogen atoms significantly influences molecular properties such as lipophilicity, metabolic stability, and biological activity.

The specific substitution pattern of this compound distinguishes it from closely related isomers, including 4'-chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone and 3',4'-difluoro-3-(3-fluorophenyl)propiophenone, which share similar molecular formulas but exhibit different physical and chemical properties due to altered halogen positioning. These structural variations demonstrate the importance of precise substitution patterns in determining molecular behavior and potential applications in pharmaceutical and industrial chemistry. The presence of both chlorine and fluorine substituents on the aromatic rings creates unique electronic effects that influence the compound's reactivity profile and interaction with biological targets.

Comparative analysis of related propiophenone derivatives reveals that the specific halogenation pattern in this compound provides enhanced lipophilicity compared to non-halogenated analogs, while maintaining appropriate molecular weight and structural complexity for pharmaceutical applications. The compound's position within the propiophenone family is further characterized by its potential for participating in various chemical transformations, including nucleophilic substitution reactions, reduction processes, and oxidation reactions that can modify the ketone functionality or aromatic substituents. Research indicates that halogenated propiophenone derivatives often exhibit altered binding affinities and biological activities compared to their non-halogenated counterparts, making this class of compounds particularly valuable for medicinal chemistry applications where precise structure-activity relationships are essential.

Property This compound 4'-Chloro-3'-fluoro isomer 3',4'-Difluoro analog
Molecular Formula C₁₅H₁₁ClF₂O C₁₅H₁₁ClF₂O C₁₅H₁₁F₃O
Molecular Weight 280.69 g/mol 280.69 g/mol 264.24 g/mol
PubChem CID 24726144 24726143 24726160
CAS Number 898767-29-8 898767-26-5 898767-69-6

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-13-9-11(5-6-14(13)18)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVZMNXHPGDDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644537
Record name 1-(3-Chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-29-8
Record name 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Route

The primary synthetic route to 3'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone involves Friedel-Crafts acylation, a well-established method for forming aryl ketones.

  • Starting Materials:

    • 3-chloro-4-fluorobenzoyl chloride (acylating agent)
    • 3-fluorobenzene (aromatic substrate)
  • Catalyst:

    • Aluminum chloride (AlCl3), a Lewis acid catalyst, is used to activate the acyl chloride and facilitate electrophilic aromatic substitution.
  • Reaction Conditions:

    • Anhydrous environment to prevent hydrolysis of acyl chloride.
    • Temperature control typically between 0°C to 70°C to optimize yield and minimize side reactions.
    • Solvent: Often dichloromethane or 1,2-dichloroethane to dissolve reactants and maintain reaction homogeneity.
  • Mechanism:

    • Formation of acylium ion from acyl chloride and AlCl3.
    • Electrophilic attack on the 3-fluorobenzene ring at the para or meta position relative to the fluorine substituent, influenced by electronic effects.
    • Quenching and work-up to isolate the ketone product.

This method is supported by analogous syntheses of related compounds such as 3'-chloro-4'-fluoro-3-(4-fluorophenyl)propiophenone, where similar Friedel-Crafts acylation steps are employed with high efficiency and selectivity.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Purity (%) Notes
Friedel-Crafts Acylation 3-chloro-4-fluorobenzoyl chloride, AlCl3 0–70 4–10 85–90 >99 Anhydrous conditions, solvent DCE or DCM
Chlorination of Propiophenone Propiophenone, Cl2, AlCl3, 1,2-dichloroethane 15–70 6–10 88–90 99.7–99.9 Low-temperature hydrolysis and distillation post-reaction
Catalytic Hydrogenation (for intermediates) 3-chloro-4-fluoronitrobenzene, 1% Pt/C, H2 50–100 1–10 94–96 >99.5 Hydrogen pressure 0.1–5 MPa, solvent-free

Purification and Analysis

  • Purification:

    • Vacuum distillation and recrystallization are commonly used to purify the final product.
    • Chromatographic techniques may be employed for laboratory-scale purification.
  • Analysis:

    • Purity is confirmed by gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
    • Yields and selectivity are optimized by controlling reaction parameters such as temperature, catalyst loading, and reaction time.

Summary of Preparation Strategy

The synthesis of this compound is best achieved through a combination of:

  • Selective Friedel-Crafts acylation using 3-chloro-4-fluorobenzoyl chloride and 3-fluorobenzene under Lewis acid catalysis.
  • Controlled chlorination of propiophenone derivatives to introduce the 3'-chloro substituent.
  • Use of fluorinated aromatic substrates to ensure fluorine incorporation.
  • Catalytic hydrogenation steps for preparing key intermediates when necessary.
  • Careful purification to achieve high purity (>99%) and good yields (85–96%).

This comprehensive approach, supported by patent literature and industrial synthesis methods, ensures efficient and scalable production of this compound suitable for research and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent.

Major Products Formed:

    Oxidation: Formation of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)benzoic acid.

    Reduction: Formation of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

  • Pharmaceutical Development : The compound serves as a precursor in synthesizing various pharmaceutical agents. Its halogenated nature can enhance the binding affinity to biological targets, making it useful in drug discovery processes aimed at developing new therapeutics.
  • Biological Activity Studies : Research indicates that compounds similar to 3'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone can interact with proteins involved in metabolic pathways, potentially influencing enzyme activities such as superoxide dismutase in mitochondria .

Organic Synthesis

  • Intermediate in Synthesis : This compound is utilized as an intermediate in synthesizing more complex organic molecules through reactions like Friedel-Crafts acylation, which can produce derivatives with enhanced properties.
  • Reactivity Studies : The presence of halogens affects the reactivity profile of the compound, making it suitable for various organic transformations, including nucleophilic substitutions and coupling reactions.

Industrial Applications

  • Specialty Chemicals Production : In industrial settings, this compound is used in producing specialty chemicals, which are crucial for manufacturing high-performance materials.
  • Material Science : The compound's unique properties allow it to be incorporated into polymers and other materials that require specific thermal and mechanical characteristics.

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound through varying reaction conditions in Friedel-Crafts acylation processes. The researchers achieved yields greater than 90% by controlling temperature and using anhydrous solvents .

Case Study 2: Biological Interaction Analysis

Research examining the interaction of this compound with cellular enzymes highlighted its potential role in modulating metabolic pathways. The findings suggested that the fluorine substituents significantly affect the binding interactions with target proteins, leading to altered biological responses.

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents enhance the compound’s binding affinity and selectivity towards specific targets. The compound can inhibit or activate enzymes by forming stable complexes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-Chloro-4’-fluoropropiophenone
  • 3-Chloro-4-fluorophenylpiperazine
  • 3-Chloro-4-fluorophenol

Comparison:

  • 3-Chloro-4’-fluoropropiophenone: Similar in structure but lacks the additional fluoro substituent on the phenyl ring. It has different reactivity and applications.
  • 3-Chloro-4-fluorophenylpiperazine: A psychoactive drug with different pharmacological properties and applications.
  • 3-Chloro-4-fluorophenol: Used in the synthesis of flavone and xanthone derivatives, with distinct chemical properties and applications.

Uniqueness: 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone is unique due to the presence of multiple halogen substituents, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and applications in various fields.

Biological Activity

3'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone, identified by its CAS number 898767-29-8, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's activity.

The molecular formula of this compound is C15H11ClF2O. It features a propiophenone structure with chlorine and fluorine substituents, which may influence its reactivity and biological interactions.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related analogues suggest that they can modulate estrogen receptor activity and inhibit aromatase, an enzyme involved in estrogen synthesis, which is crucial for certain breast cancers . The dual action of inhibiting aromatase while modulating estrogen receptors may provide therapeutic benefits in treating hormone-dependent cancers.

Neurotoxicity Studies

In vitro studies have highlighted the neurotoxic potential of various substituted phenethylamines. Although specific data on this compound is limited, similar compounds have shown concentration-dependent cytotoxic effects on neuronal cell lines. Mechanisms of toxicity often include mitochondrial dysfunction and oxidative stress . These findings suggest caution in the therapeutic application of this compound without thorough neurotoxicity assessments.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical in predicting the biological activity of chemical compounds. For this compound, the presence of halogen atoms (chlorine and fluorine) may enhance lipophilicity and influence binding affinity to biological targets. Studies on related compounds indicate that modifications in substituent positions can significantly alter their biological profiles .

Case Studies

  • Aromatase Inhibition : A study on norendoxifen analogues revealed that structural modifications could enhance aromatase inhibitory activity. The introduction of specific functional groups showed improved binding affinity for estrogen receptors, suggesting that similar strategies could be applied to optimize this compound for anticancer applications .
  • Neurotoxicity Assessment : In a comparative analysis of substituted phenethylamines, compounds with structural similarities to this compound exhibited varying degrees of cytotoxicity in neuronal cultures. The study emphasized the importance of evaluating mitochondrial health and oxidative stress markers to understand potential neurotoxic effects .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Mechanism of Action
NorendoxifenAromatase Inhibition5.3Inhibits aromatase; modulates estrogen receptors
2C-T-7NeurotoxicityN/AInduces mitochondrial dysfunction
3-Fluorophenyl Propiophenone AnalogAnticancerVariesEstrogen receptor modulation

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3'-chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood .
  • Waste Management : Segregate chemical waste in designated containers and coordinate disposal with certified hazardous waste treatment facilities. Contaminated solvents or intermediates should not be poured down drains .
  • Emergency Measures : In case of accidental exposure, rinse affected skin/eyes with water for 15 minutes and seek medical attention. Maintain SDS documentation on-site for reference .

Q. How can researchers confirm the purity and structural identity of this compound post-synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC/GC-MS : Quantify purity using reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) or GC-MS with electron ionization .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., chloro, fluoro groups). Compare chemical shifts with structurally similar compounds (e.g., 3-chlorophenanthrene or 4'-chloro-propiophenone derivatives) .
  • Elemental Analysis : Validate molecular formula (C15_{15}H10_{10}ClF2_2O) via combustion analysis or high-resolution mass spectrometry (HRMS) .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer :

  • Solvent Selection : Test mixtures of ethyl acetate/hexane or dichloromethane/petroleum ether. For fluorinated analogs, polar aprotic solvents like DMF may improve solubility .
  • Temperature Gradient : Gradually cool heated saturated solutions from 50–60°C to 4°C to maximize crystal yield. Monitor crystal formation under a microscope .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., positions activated by electron-withdrawing -Cl/-F groups). Compare with analogous compounds like 3-chloro-4-fluoroacetophenone .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. For example, acetonitrile may stabilize transition states better than toluene in NAS reactions .
  • Validation : Correlate computational predictions with experimental kinetic data (e.g., rate constants measured via UV-Vis spectroscopy) .

Q. How to resolve contradictions in reported reaction yields for fluorinated propiophenone derivatives?

  • Methodological Answer :

  • Parameter Optimization : Systematically vary reaction parameters:
  • Substrate Concentration : For asymmetric reductions, maintain substrate ≤10 mM to avoid enzyme inhibition (observed in R. mucilaginosa-catalyzed propiophenone reactions) .
  • Temperature : Test 25–40°C ranges; higher temperatures may destabilize intermediates in fluorinated systems .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated species or dimerization artifacts). Adjust stoichiometry of reagents (e.g., NaBH4_4) to suppress side reactions .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Employ Sharpless asymmetric dihydroxylation or Jacobsen epoxidation catalysts. For ketone reductions, use R. mucilaginosa cells (≥90% enantiomeric excess reported for propiophenone derivatives) .
  • Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification. Monitor enantiomeric ratios via circular dichroism (CD) spectroscopy .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for chloro-fluoro propiophenones: How to validate?

  • Methodological Answer :

  • Standardized Protocols : Use a calibrated melting point apparatus with a heating rate of 1°C/min. Compare with structurally similar compounds (e.g., 3'-fluoro-4'-(trifluoromethyl)propiophenone: mp 35–38°C) .
  • Polymorphism Screening : Recrystallize from multiple solvents (e.g., ethanol vs. acetone) to detect polymorphic forms. Characterize via X-ray diffraction (XRD) .

Q. Conflicting bioactivity data in fluorinated aromatic ketones: How to design controlled studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize and test analogs with systematic substitutions (e.g., replace -Cl with -CF3_3 or -OCH3_3). Use in vitro assays (e.g., enzyme inhibition) to isolate electronic/steric effects .
  • Control Experiments : Include reference compounds (e.g., 3-chlorophenanthrene) to benchmark activity. Replicate studies in triplicate with blinded sample analysis .

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